1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide
Overview
Description
1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring, a carboxamide group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the carboxamide group: This can be achieved by reacting the piperidine derivative with a carboxylic acid or its derivative under appropriate conditions.
Substitution with phenyl groups:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of biological pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxamide: can be compared with other piperidine derivatives or compounds with similar functional groups.
N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine: A simpler analog without the piperidine ring.
Piperidine-4-carboxamide derivatives: Compounds with different substituents on the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-16-4-7-20(8-5-16)31(29,30)26(21-9-6-17(2)14-18(21)3)15-22(27)25-12-10-19(11-13-25)23(24)28/h4-9,14,19H,10-13,15H2,1-3H3,(H2,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUORTJCIPMOIQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC(CC2)C(=O)N)C3=C(C=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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